2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is an indole derivative, a class of compounds known for their significant biological activities. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one typically involves the reaction of 1-methoxyindole with chloroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-indol-3-yl)-1-ethanone
- 2-(5-Methoxy-1H-indol-3-yl)ethanamine
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Uniqueness
2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is unique due to the presence of both a chloro and methoxy group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
98258-81-2 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-1-(1-methoxyindol-3-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO2/c1-15-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 |
InChI Key |
LZNBQPGLJLURLV-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)C(=O)CCl |
Origin of Product |
United States |
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